molecular formula C17H17NO2 B8737537 4-(benzyloxy)-N-cyclopropylbenzamide

4-(benzyloxy)-N-cyclopropylbenzamide

Cat. No.: B8737537
M. Wt: 267.32 g/mol
InChI Key: APWKCUUEJQXCJJ-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-N-cyclopropylbenzamide is a benzamide derivative characterized by a benzyloxy group at the para-position of the benzene ring and a cyclopropyl substituent on the amide nitrogen. Its molecular formula is C₁₇H₁₇NO₂, with a molecular weight of 283.36 g/mol (approximated based on analogs like 4-(benzyloxy)-N-butylbenzamide ).

Synthetic routes for this compound likely involve coupling reactions between 4-benzyloxybenzoic acid derivatives and cyclopropylamine, analogous to methods described for structurally related benzamides (e.g., ultrasonic irradiation or conventional reflux) .

Properties

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

N-cyclopropyl-4-phenylmethoxybenzamide

InChI

InChI=1S/C17H17NO2/c19-17(18-15-8-9-15)14-6-10-16(11-7-14)20-12-13-4-2-1-3-5-13/h1-7,10-11,15H,8-9,12H2,(H,18,19)

InChI Key

APWKCUUEJQXCJJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs with Varying N-Substituents

4-(Benzyloxy)-N-butylbenzamide
  • Molecular Formula: C₁₈H₂₁NO₂
  • Butyl chains are conformationally flexible, whereas cyclopropane’s rigid geometry may enhance target selectivity .
4-(Aminosulfonyl)-N-cyclopropylbenzamide
  • Molecular Formula : C₁₂H₁₃N₃O₄S
  • Key Differences :
    • The sulfonamide group (-SO₂NH₂) replaces benzyloxy, increasing polarity and hydrogen-bonding capacity.
    • Likely higher aqueous solubility but reduced membrane permeability compared to the benzyloxy analog .
4-(Cyclopropylmethoxy)-N-(2-methylphenyl)benzamide
  • Molecular Formula: C₁₈H₁₉NO₂
  • The 2-methylphenyl group on the amide nitrogen introduces ortho-substitution effects, which may hinder rotation and affect binding .

Substituent Effects on the Benzamide Core

Compound Substituent at 4-Position N-Substituent Molecular Weight (g/mol) Key Property Differences
Target Compound Benzyloxy Cyclopropyl 283.36 Balanced lipophilicity, rigidity
4-(Benzyloxy)-N-butyl Benzyloxy Butyl 283.36 Higher logP, flexibility
4-Cyclopropylethynyl analog Cyclopropylethynyl Hydroxamate 255.29 Metal-chelating ability
4-Aminosulfonyl analog Aminosulfonyl Cyclopropyl 240.28 High polarity, solubility

Notes:

  • Hydroxamate derivatives (e.g., 4-cyclopropylethynyl-N-hydroxybenzamide) exhibit metal-binding properties, making them suitable for enzyme inhibition (e.g., histone deacetylases) .
  • Ethynyl groups (e.g., in 4-cyclopropylethynylbenzoic acid) introduce π-bond conjugation, altering electronic properties and reactivity .

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